![molecular formula C18H22BrNO3 B1521047 tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-30-2](/img/structure/B1521047.png)
tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
“tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1160247-30-2. It has a molecular weight of 380.28 . The compound is in the form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of the compound is C18H22BrNO3 . The InChI code for the compound is 1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-10-12(19)4-5-14(13)18/h4-5,10H,6-9,11H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . Its molecular weight is 380.28 , and its molecular formula is C18H22BrNO3 . The InChI code for the compound is 1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-10-12(19)4-5-14(13)18/h4-5,10H,6-9,11H2,1-3H3 .Scientific Research Applications
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
A study reported the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, which are critical in the development of therapeutic agents for metabolic disorders. The synthesis involved a streamlined process starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, leading to novel ACC inhibitors with potent activity (Huard et al., 2012).
Convenient Synthetic Route to Spiro[indole-3,4′-piperidin]-2-ones
Another study presented a high-yielding synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This synthesis is significant for constructing complex molecular architectures found in many biologically active compounds (Freund & Mederski, 2000).
Synthesis of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate
A research highlighted the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, showcasing the utility of such compounds in organic synthesis and potential drug development due to their bicyclic structure incorporating a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Metal-Free Oxidative Ipso-Carboacylation of Alkynes
A novel method for the synthesis of 3-acylspiro[4,5]trienones using a metal-free radical route was developed, demonstrating the broad applicability of tert-butyl hydrogen peroxide (TBHP) in oxidative ipso-carboacylation of N-arylpropiolamides with aldehydes. This approach highlights the versatility of tert-butyl groups in facilitating complex chemical transformations (Ouyang et al., 2014).
properties
IUPAC Name |
tert-butyl 5-bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-10-12(19)4-5-14(13)18/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHGCPHMBLZTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121994 | |
Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-oxospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |
CAS RN |
1160247-30-2 | |
Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-oxospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-oxospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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